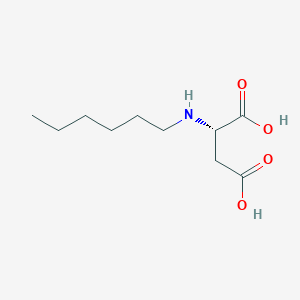
Aspartic acid, N-hexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspartic acid, N-hexyl- is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aspartic acid, N-hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aspartic acid, N-hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Aspartic Acid, N-Hexyl-
The synthesis of aspartic acid derivatives typically involves the modification of the amino acid structure to introduce hydrophobic alkyl chains, such as hexyl. The process often employs methods like ring-opening reactions or direct alkylation of aspartic acid. For instance, one common approach is to react L-aspartic acid with n-hexylamine under controlled conditions, resulting in the formation of the desired compound.
Properties
Aspartic acid, N-hexyl-, exhibits unique properties that make it suitable for various applications:
- Hydrophobicity : The hexyl side chain increases the hydrophobic character of the molecule, enhancing its solubility in organic solvents.
- pH-dependent solubility : The solubility of aspartic acid derivatives can be tailored based on pH levels, making them suitable for controlled drug delivery systems.
Drug Delivery Systems
One significant application of aspartic acid, N-hexyl-, is in the development of drug delivery systems. Its ability to form polymers with controllable solubility allows for the creation of enteric coatings that protect drugs from degradation in the gastrointestinal tract. This property is crucial for ensuring that medications are released at the appropriate site within the body.
| Property | Value |
|---|---|
| pH Range | 1 - 7 |
| Solubility | Adjustable based on modification |
| Degree of Modification | Up to 65% |
Material Science
In material science, aspartic acid derivatives like N-hexyl- are utilized to create polymers with specific mechanical properties. These polymers can be used in various applications, including coatings and adhesives due to their enhanced stability and performance characteristics.
Table: Comparison of Aspartic Acid Derivatives
| Derivative | Hydrophobicity | Solubility Control | Applications |
|---|---|---|---|
| Aspartic Acid | Low | Limited | Protein synthesis |
| Aspartic Acid, N-Hexyl- | High | Adjustable | Drug delivery, coatings |
常见问题
Q. Basic Research: What are the optimal synthetic routes for preparing N-hexyl-aspartic acid, and how can purity be validated?
Methodological Answer:
N-hexyl-aspartic acid is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting L-aspartic acid with hexanol under acidic catalysis, followed by purification via column chromatography . Key validation steps include:
- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 210 nm) to quantify residual solvents and byproducts .
- Structural Confirmation : Combine 1H/13C NMR (e.g., δ 1.2–1.5 ppm for hexyl CH2 groups) and FT-IR (C=O stretch at ~1700 cm−1) .
- Safety : Follow protocols for handling hygroscopic intermediates and ensure proper ventilation to avoid inhalation hazards .
Q. Basic Research: How do solvent polarity and pH influence the stability of N-hexyl-aspartic acid in aqueous solutions?
Methodological Answer:
Stability studies should employ:
- pH-Varied Buffers : Test across pH 2–10 (e.g., citrate-phosphate buffers) at 25°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for peptide bond cleavage) .
- Solvent Screening : Compare polar (water, DMSO) vs. non-polar (hexane) solvents. Use LC-MS to detect hydrolysis products like free aspartic acid .
- Kinetic Analysis : Calculate degradation half-lives using first-order kinetics. Note: Acidic conditions (pH < 4) accelerate ester hydrolysis due to protonation of the carbonyl oxygen .
Q. Advanced Research: How can researchers resolve contradictions in reported bioactivity data for N-hexyl-aspartic acid across cell-based assays?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HeLa), passage numbers, and serum-free media to minimize batch effects .
- Dose-Response Curves : Test concentrations from 1 µM to 10 mM with triplicate technical replicates. Normalize data to vehicle controls (e.g., DMSO < 0.1%) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify off-target pathways, such as urea cycle interference .
Q. Advanced Research: What computational models predict the interaction of N-hexyl-aspartic acid with lipid bilayers or protein targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model hexyl chain insertion into lipid bilayers (e.g., DPPC membranes). Analyze parameters like lateral diffusion coefficients and membrane curvature .
- Docking Studies : Employ AutoDock Vina to predict binding affinities with aspartate receptors (e.g., NMDA receptors). Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .
- QSAR Modeling : Corrogate logP values (e.g., calculated via ChemAxon) with experimental IC50 data to refine predictive algorithms .
Q. Advanced Research: How does N-hexyl-aspartic acid modulate metabolic pathways in cancer cells compared to normal cells?
Methodological Answer:
- Isotope Tracing : Use 13C-labeled aspartate to track incorporation into TCA cycle intermediates (e.g., oxaloacetate) via LC-HRMS .
- Gene Knockdown : Silence ASS1 (argininosuccinate synthase) via CRISPR/Cas9 to assess compensatory pyrimidine synthesis pathways in N-hexyl-aspartic acid-treated cells .
- Redox Profiling : Measure NADPH/NADP+ ratios and glutathione levels to evaluate oxidative stress responses .
Q. Methodological Guidance: What are best practices for ensuring reproducibility in studies involving N-hexyl-aspartic acid?
Methodological Answer:
- Data Transparency : Publish raw NMR/HPLC chromatograms and instrument calibration logs in supplementary materials .
- Batch Documentation : Record synthesis dates, solvent lots, and storage conditions (−20°C under argon) to control batch-to-batch variability .
- Collaborative Validation : Share samples with independent labs for cross-validation using blinded protocols .
属性
CAS 编号 |
99176-81-5 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
(2S)-2-(hexylamino)butanedioic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11-8(10(14)15)7-9(12)13/h8,11H,2-7H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI 键 |
PYDOKXUMDNRVSO-QMMMGPOBSA-N |
SMILES |
CCCCCCNC(CC(=O)O)C(=O)O |
手性 SMILES |
CCCCCCN[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
CCCCCCNC(CC(=O)O)C(=O)O |
序列 |
D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















